molecular formula C10H9N3O3 B13210293 2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid

2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B13210293
M. Wt: 219.20 g/mol
InChI Key: FTILYZTXYNJJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridine
  • 4-Oxo-3-phenyl-1,3-thiazolidin-2-ylideneethanenitrile
  • 4-Fluorophenylacrylonitrile
  • Benzo[f]chromen-3-one

Uniqueness

2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-oxo-3-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c14-9(15)8-6-13(10(16)12-8)5-7-1-3-11-4-2-7/h1-4,6H,5H2,(H,12,16)(H,14,15)

InChI Key

FTILYZTXYNJJRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN2C=C(NC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.